3-(Benzyloxy)cyclobutanecarboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Benzyloxy)cyclobutanecarboxylic acid involves the reaction of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid with pyridine. The reaction mixture is heated at 125°C for 12 hours, followed by concentration and washing with hydrochloric acid . Another method involves the reaction of 3-benzylidene cyclobutyronitrile with sodium hydroxide in an aqueous ethanol solution at 80°C for 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(Benzyloxy)cyclobutanecarboxylic acid has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Phenylbutyric acid: Similar in structure but lacks the benzyloxy group.
3-Methoxybenzoic acid: Contains a methoxy group instead of a benzyloxy group.
Poly (3-hydroxybutyric acid-co-3-hydroxyvaleric acid): A polymer with different functional groups and applications.
Uniqueness
3-(Benzyloxy)cyclobutanecarboxylic acid is unique due to the presence of both a benzyloxy group and a cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-phenylmethoxycyclobutane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNOFVDQHAHVFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964279, DTXSID001232666, DTXSID601242722 | |
Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4958-02-5, 84182-48-9, 84182-47-8 | |
Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzyloxy)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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